molecular formula C18H21N3O5S B12196893 ethyl 3-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate

ethyl 3-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate

Cat. No.: B12196893
M. Wt: 391.4 g/mol
InChI Key: IHUMTLOYEZFPQC-UHFFFAOYSA-N
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Description

Ethyl 3-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is a complex organic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 3-[[2-(1,1-dioxothiolan-3-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzoate

InChI

InChI=1S/C18H21N3O5S/c1-3-26-18(23)13-5-4-6-14(9-13)19-10-16-12(2)20-21(17(16)22)15-7-8-27(24,25)11-15/h4-6,9-10,15,20H,3,7-8,11H2,1-2H3

InChI Key

IHUMTLOYEZFPQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=CC2=C(NN(C2=O)C3CCS(=O)(=O)C3)C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 3-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate involves multiple steps, typically starting with the preparation of the pyrazole ring. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a β-keto ester under acidic or basic conditions.

    Introduction of the Sulfone Group: The thiophene ring can be oxidized to introduce the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the process.

Chemical Reactions Analysis

Ethyl 3-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to reduce the pyrazole ring.

    Substitution: Nucleophilic substitution reactions can be employed to replace the ester group with other functional groups, such as amides or alcohols.

Common reagents for these reactions include hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.

    Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.

    Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of ethyl 3-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Ethyl 3-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is a complex organic compound with potential biological activity. This article reviews its biological properties, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C16H18N2O7S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{7}\text{S}

Key Features

  • Molecular Weight : 378.39 g/mol
  • Functional Groups : Contains a benzoate moiety, a pyrazolylidene group, and a thiophene derivative.

Research indicates that compounds similar to this compound act as activators of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a crucial role in regulating neuronal excitability and neurotransmitter release, suggesting that this compound may influence neurological functions and potentially serve as a therapeutic agent for neurological disorders .

Antibacterial Activity

In studies involving related compounds, significant antibacterial activity was observed against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for certain derivatives was reported at 256 µg/mL, indicating potential for further development in antimicrobial therapies .

Case Study 1: GIRK Channel Activation

A study focused on the synthesis and characterization of various derivatives of the compound demonstrated that specific modifications enhanced the potency as GIRK channel activators. The most effective derivatives showed nanomolar potency in activating GIRK1/2 channels, highlighting the potential for developing targeted treatments for conditions like epilepsy and chronic pain management .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of compounds structurally similar to this compound. Results indicated effective inhibition of bacterial growth at specified concentrations, suggesting that further exploration into its use as an antibiotic is warranted .

Summary of Biological Activities

Activity TypeObserved EffectReference
GIRK Channel ActivationNanomolar potency identified
Antibacterial ActivityMIC = 256 µg/mL against E. coli and S. aureus

Future Directions

The promising biological activities observed suggest several avenues for future research:

  • Neuroscience Applications : Investigating the effects on neurological disorders.
  • Antimicrobial Development : Exploring its efficacy against resistant bacterial strains.
  • Structural Optimization : Modifying the compound to enhance selectivity and potency.

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